molecular formula C23H23FN6O3 B2915275 5-amino-N-(2-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1113103-45-9

5-amino-N-(2-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2915275
CAS-Nummer: 1113103-45-9
Molekulargewicht: 450.474
InChI-Schlüssel: ONELRFHNFGHDIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-amino-N-(2-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative featuring a 1,3-oxazole substituent. Its molecular formula is C₂₃H₂₂FN₆O₃ (average mass: 473.47 g/mol; monoisotopic mass: 472.1765 g/mol) . Key structural elements include:

  • A 5-amino-1H-1,2,3-triazole-4-carboxamide core, which is a privileged scaffold in medicinal chemistry due to its versatility in targeting diverse biological pathways (e.g., bacterial SOS response inhibition, kinase modulation) .
  • A 2-fluorophenyl group attached to the carboxamide nitrogen, which may enhance metabolic stability and binding affinity through hydrophobic and electronic effects.
  • A 1,3-oxazole ring substituted with a methyl group at position 5 and a 4-(propan-2-yloxy)phenyl group at position 2.

This compound’s structural complexity aligns with triazole-based inhibitors of pathways like Wnt/β-catenin, which are implicated in glucose/lipid metabolism and cancer progression .

Eigenschaften

IUPAC Name

5-amino-N-(2-fluorophenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O3/c1-13(2)32-16-10-8-15(9-11-16)23-27-19(14(3)33-23)12-30-21(25)20(28-29-30)22(31)26-18-7-5-4-6-17(18)24/h4-11,13H,12,25H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONELRFHNFGHDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole and oxazole rings, followed by the introduction of the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-N-(2-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may result in the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-amino-N-(2-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying various biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-amino-N-(2-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Core Structure Substituents Biological Activity Key Reference
Target Compound 5-amino-1H-1,2,3-triazole-4-carboxamide - 2-Fluorophenyl (amide N)
- 5-Methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-ylmethyl (triazole N1)
Not explicitly reported; inferred Wnt/β-catenin inhibition
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide Same core - 2,4-Dimethoxyphenyl (amide N)
- 4-Fluorophenyl (triazole N1)
Antiproliferative activity (CNS cancer SNB-75 cells: GP = -27.30%)
5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (Scaffold II, Compound 5) Same core - Phenylamino (triazole C5)
- Variable amide N substituents
JNK3 binding (ΔTm = 3.38 °C)
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Same core - 4-Chlorophenyl (amide N)
- Cyclopropyl (triazole C5)
- 4-Methoxyphenyl (triazole N1)
Anticancer activity (structural study)
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Same core - Carbamoylmethyl (triazole N1) LexA autoproteolysis inhibition (bacterial SOS response)

Amide Nitrogen Substituents

  • 2-Fluorophenyl (target compound): The electron-withdrawing fluorine atom may improve binding to hydrophobic pockets (e.g., kinase active sites) compared to 2,4-dimethoxyphenyl or 4-chlorophenyl .

Triazole N1 Substituents

  • 1,3-Oxazole-methyl (target compound): The oxazole ring’s rigidity and hydrogen-bonding capacity (via the oxygen atom) may enhance stability compared to 4-fluorophenyl or 4-methoxyphenyl substituents .
  • Carbamoylmethyl (): This polar group facilitates interactions with charged residues in bacterial LexA, a feature absent in the target compound .

Aryloxy Groups on Oxazole

  • 4-(Propan-2-yloxy)phenyl (target compound): The isopropoxy group increases lipophilicity (logP ~3.5 predicted) compared to 4-ethoxyphenyl (logP ~2.8) . This could improve blood-brain barrier penetration but may reduce aqueous solubility.

Pharmacological and Biochemical Comparisons

Antiproliferative Activity

  • The target compound’s 2-fluorophenyl and oxazole-methyl groups resemble analogues in , where 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed renal cancer cell inhibition (GP = -13.42%). The target’s isopropoxy group may further optimize pharmacokinetics .

Binding to Kinases and Enzymes

  • JNK3 Binding (): The 5-(phenylamino) substituent in Scaffold II compounds enhances ΔTm values (3.38 °C), suggesting stronger target engagement than simpler aryl groups. The target compound’s 5-amino group may offer similar advantages .
  • Wnt/β-Catenin Inhibition (): Triazole derivatives with quinolin-2-yl (3o) or naphthalen-2-yl (3q) groups showed activity in metabolic pathways. The target’s 2-fluorophenyl may provide comparable efficacy with reduced cytotoxicity .

Bacterial SOS Response Inhibition

  • While the target compound lacks the carbamoylmethyl group critical for LexA inhibition (), its oxazole-methyl substituent could be repurposed for novel antimicrobial scaffolds .

Biologische Aktivität

The compound 5-amino-N-(2-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities, including anticancer and antibacterial properties. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN5O2C_{19}H_{22}FN_{5}O_{2}, with a molecular weight of approximately 357.41 g/mol. The presence of the triazole ring and various functional groups contribute to its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC19H22FN5O2C_{19}H_{22}FN_{5}O_{2}
Molecular Weight357.41 g/mol
Functional GroupsAmino, Carboxamide, Triazole
Core Structure1,2,3-Triazole

Anticancer Activity

Research has demonstrated that compounds containing the 5-amino-1-aryl-1H-1,2,3-triazole scaffold exhibit significant anticancer properties. In particular, studies have shown that derivatives of this scaffold can inhibit cell proliferation in various cancer cell lines.

  • Case Study: Antiproliferative Activity
    • A study evaluated the antiproliferative effects of several 5-amino-1H-1,2,3-triazole derivatives against renal cancer RXF 393 cells and CNS cancer SNB-75 cells.
    • Results indicated that specific derivatives led to a growth inhibition percentage (GP) of -13.42% for RXF 393 and -27.30% for SNB-75 cells .

Antibacterial Activity

In addition to anticancer properties, certain derivatives have shown promising antibacterial effects. The mechanism of action often involves interference with bacterial DNA synthesis.

  • Case Study: Antibacterial Screening
    • A series of 5-amino-1H-1,2,3-triazoles were tested against Gram-positive and Gram-negative bacteria.
    • Compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Interference : The triazole moiety can bind to DNA and inhibit replication.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

Table: Summary of Biological Activities

Activity TypeCell Line/BacteriaGrowth Inhibition (%)Reference
AnticancerRXF 393 (Renal Cancer)-13.42
AnticancerSNB-75 (CNS Cancer)-27.30
AntibacterialStaphylococcus aureusSignificant Activity
AntibacterialEscherichia coliSignificant Activity

Q & A

Q. Key Analytical Techniques :

  • NMR Spectroscopy : Confirm regioselectivity of triazole formation (e.g., distinguishing 1,4- vs. 1,5-disubstitution) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and purity (>95% by HPLC) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the oxazole and triazole moieties .

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₂₂FN₅O₃Calculated
Molecular Weight451.46 g/mol
SMILESFC1=C(C=CC=C1)NC(=O)C2=C(N(N=N2)COC3=CC=C(C=C3)OC(C)C)NComputed

Advanced: How can researchers address the low aqueous solubility of this compound to enhance bioavailability?

Methodological Answer:
Low solubility (common in triazole/oxazole derivatives) can be mitigated via:

Structural Modifications :

  • Introduce hydrophilic groups (e.g., sulfonate, PEG chains) at the 5-amino position of the triazole .
  • Replace the 2-fluorophenyl group with polar substituents (e.g., pyridyl) to improve hydrogen bonding .

Formulation Strategies :

  • Use lipid-based nanoemulsions or cyclodextrin inclusion complexes to enhance dissolution .
  • Assess solubility-pH profiles to identify optimal buffering conditions (e.g., phosphate buffer at pH 6.8) .

Q. Validation :

  • Dynamic Light Scattering (DLS) : Monitor particle size reduction (<200 nm) in nanoformulations.
  • In Vitro Permeability Assays : Compare Caco-2 cell uptake before/after modifications .

Basic: What in vitro assays are commonly employed to evaluate the biological activity of triazole-carboxamide derivatives?

Methodological Answer:
Standard assays include:

Enzyme Inhibition :

  • COX-2 Inhibition : Measure IC₅₀ via ELISA using prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages .
  • Kinase Assays : Use fluorescence polarization to quantify ATP-binding inhibition (e.g., EGFR kinase) .

Cytotoxicity Screening :

  • MTT Assay : Test viability in cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Q. Table 2: Example Biological Activity Data

Assay TypeTargetIC₅₀ (μM)Reference
COX-2 InhibitionMacrophages0.85 ± 0.12
Cytotoxicity (MTT)HeLa Cells12.3 ± 1.4

Advanced: What computational strategies predict the binding affinity of this compound with enzymatic targets like COX-2?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-carboxamide core and COX-2’s hydrophobic pocket (PDB: 1CX2) .
  • Prioritize residues Arg120 and Tyr355 for hydrogen bonding and π-π stacking .

MD Simulations :

  • Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust docking) .

QSAR Modeling :

  • Train models on triazole derivatives’ logP and polar surface area to predict bioavailability .

Advanced: How should contradictory data regarding inhibitory efficacy across cell lines be analyzed?

Methodological Answer:

Data Triangulation :

  • Compare IC₅₀ values across ≥3 independent labs using standardized protocols (e.g., identical cell passage numbers) .

Mechanistic Profiling :

  • Perform RNA-seq on resistant cell lines to identify overexpression of efflux pumps (e.g., P-glycoprotein) .

Metabolic Stability :

  • Use LC-MS/MS to quantify intracellular compound levels, correlating with efficacy discrepancies .

Q. Resolution Workflow :

  • Hypothesis Testing : If HeLa cells show lower efficacy than MCF-7, test for metabolic degradation via CYP3A4 .
  • Cross-Validation : Confirm findings with orthogonal assays (e.g., Western blot for target protein expression) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.